Technical Monograph: Synthesis and Characterization of 2-Amino-4,6-dihydroxy-5-nitropyrimidine
Technical Monograph: Synthesis and Characterization of 2-Amino-4,6-dihydroxy-5-nitropyrimidine
The following technical guide is structured as an authoritative whitepaper for drug development professionals and synthetic chemists. It prioritizes mechanistic insight, process safety, and downstream applicability.
Executive Summary
2-Amino-4,6-dihydroxy-5-nitropyrimidine (CAS: 80466-56-4) is a critical heterocyclic intermediate in the synthesis of guanine derivatives and antiviral pharmaceuticals. It serves as the direct precursor to 2,5-diamino-4,6-dihydroxypyrimidine , a scaffold essential for the production of acyclic nucleoside analogues such as Famciclovir and Penciclovir .
This guide details a robust, two-step synthetic route starting from commercially available guanidine and diethyl malonate. It addresses the critical challenge of regioselective nitration at the C5 position while avoiding oxidative degradation of the electron-rich pyrimidine ring.
Chemical Identity and Tautomerism
Understanding the tautomeric equilibrium is vital for characterization and solubility handling. While often chemically named as a "diol," the compound exists predominantly as the dione (lactam) tautomer in the solid state and in polar solvents like DMSO.
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IUPAC Name: 2-amino-5-nitro-1H-pyrimidine-4,6-dione
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Molecular Weight: 172.09 g/mol
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Appearance: Yellow to orange crystalline solid
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Solubility: Insoluble in water and common organic solvents; soluble in dilute alkalis (forming salts) and hot DMSO.
Tautomeric Equilibrium Visualization
The following diagram illustrates the shift from the "dihydroxy" form (often used in nomenclature) to the "dione" form (observed physically).
Caption: Tautomeric shift favoring the dione structure due to amide resonance stabilization.
Experimental Synthesis Protocol
The synthesis is divided into two unit operations: Cyclocondensation and Electrophilic Nitration .
Workflow Diagram
Caption: Two-step industrial workflow for the synthesis of the target nitro-pyrimidine.
Step 1: Synthesis of Precursor (2-Amino-4,6-dihydroxypyrimidine)
This step constructs the pyrimidine ring.[3][4] The use of sodium methoxide ensures deprotonation of the guanidine and the malonate, facilitating nucleophilic attack.
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Reagents: Guanidine Nitrate (1.0 eq), Diethyl Malonate (1.0 eq), Sodium Methoxide (2.5 eq), Methanol (anhydrous).
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Protocol:
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Charge a reactor with anhydrous methanol and slowly add sodium methoxide (exothermic).
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Add guanidine nitrate and stir until dissolved.
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Add diethyl malonate dropwise over 30 minutes to control temperature.
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Heat the mixture to reflux (approx. 65°C) for 4–6 hours. A heavy white precipitate (the sodium salt) will form.
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Work-up: Distill off methanol. Dissolve the residue in water.[3][4][5] Acidify carefully with HCl to pH 5–6.
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Yield: Expected 85–90%.
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Step 2: Nitration (The Critical Step)
Direct nitration of the electron-rich pyrimidine requires strict temperature control to prevent the formation of unstable 5,5-dinitro species or oxidative ring opening.
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Reagents: 2-Amino-4,6-dihydroxypyrimidine (Intermediate), Sulfuric Acid (98%), Fuming Nitric Acid (90%+).
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Protocol:
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Preparation: Cool Sulfuric Acid (5 volumes relative to solid) to 0–5°C in a jacketed reactor.
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Addition: Slowly add the intermediate solid to the acid with vigorous stirring. Ensure the internal temperature does not exceed 10°C. Note: The solid may dissolve slowly.
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Nitration: Add Fuming Nitric Acid (1.1 eq) dropwise over 1 hour. CRITICAL: Maintain temperature <10°C. Higher temperatures favor dinitration and violent decomposition.
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Reaction: Allow the mixture to stir at 0–5°C for 2 hours, then slowly warm to 20°C for 1 hour to complete the reaction.
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Quench: Pour the reaction mixture slowly onto crushed ice (10 volumes). The product will precipitate as a yellow solid.
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Isolation: Filter the solid. Wash with cold water until the filtrate is neutral (pH > 4).
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Drying: Dry in a vacuum oven at 60°C.
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Yield: Expected 75–85%.
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Characterization Data
The following data confirms the structure and purity of the isolated material.
Spectroscopic Profile[4][7]
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| ¹H NMR | Solvent: DMSO-d₆ | δ 10.0–12.0 ppm (Broad s, 2H) | Amide/OH protons (exchangeable). |
| δ 7.5–8.0 ppm (Broad s, 2H) | Exocyclic –NH₂ group (deshielded by nitro group). | ||
| Absence of signal at ~5.5 ppm | Confirms substitution at C5 (loss of C5-H). | ||
| FT-IR | KBr Pellet | 1530–1550 cm⁻¹ (Strong) | Asymmetric NO₂ stretch. |
| 1340–1360 cm⁻¹ (Strong) | Symmetric NO₂ stretch. | ||
| 1650–1700 cm⁻¹ | C=O (Amide) stretch (confirms dione form). | ||
| Mass Spec | ESI-MS (Neg) | m/z 171 [M-H]⁻ | Deprotonated molecular ion. |
| Physical | Melting Point | >300°C (Decomposes) | High lattice energy typical of H-bonded pyrimidines. |
Quality Control Check
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HPLC: Run on C18 column, Phosphate buffer/Methanol gradient. Target purity >98%.
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Appearance: Product must be yellow. A brown or black color indicates oxidative degradation during nitration.
Process Safety & Engineering
The nitration step involves significant hazards that must be mitigated in a scale-up environment.
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Exotherm Management: The nitration is highly exothermic. In a batch reactor, cooling capacity must be sufficient to maintain T < 10°C during HNO₃ addition.
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NOx Fumes: The reaction may generate reddish-brown NO₂ fumes. Scrubbers (NaOH solution) are required for reactor vents.
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Energetic Instability: While the mono-nitro compound is stable, the formation of 5,5-dinitro byproducts (if heated or over-nitrated) can create shock-sensitive solids. Strictly limit HNO₃ equivalents to 1.1–1.2 eq.
Downstream Application: Reduction
The primary utility of this compound is as a precursor to 2,5-diamino-4,6-dihydroxypyrimidine .
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Reduction Method: Catalytic hydrogenation (H₂, Pd/C or Raney Ni) in aqueous alkali or acetic acid.
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Reaction Pathway: The 5-nitro group is reduced to a 5-amino group.
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Significance: The resulting triamine is the substrate for condensation with formamides or orthoesters to build the purine ring system found in guanosine analogs (e.g., Acyclovir synthesis).
References
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Nitration Methodologies: National Institutes of Health (NIH). "Synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines." Available at: [Link]
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Tautomerism & Basicity: ACS Omega. "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives." Available at: [Link]
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Compound Data: PubChem. "2-Amino-4,6-dihydroxy-5-nitropyrimidine Compound Summary."[2] Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-Amino-4,6-dihydroxy-5-nitropyrimidine | C4H4N4O4 | CID 536768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
